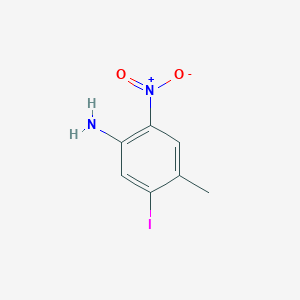

5-Iodo-4-methyl-2-nitroaniline

CAS No.: 97113-38-7

Cat. No.: VC8336145

Molecular Formula: C7H7IN2O2

Molecular Weight: 278.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97113-38-7 |

|---|---|

| Molecular Formula | C7H7IN2O2 |

| Molecular Weight | 278.05 g/mol |

| IUPAC Name | 5-iodo-4-methyl-2-nitroaniline |

| Standard InChI | InChI=1S/C7H7IN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |

| Standard InChI Key | GGUCZFZAZUDTLK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1I)N)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C=C1I)N)[N+](=O)[O-] |

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound’s IUPAC name, 5-iodo-4-methyl-2-nitroaniline, reflects its substitution pattern: a nitro group (-NO) at position 2, a methyl group (-CH) at position 4, and an iodine atom at position 5 on the aniline backbone . The canonical SMILES representation underscores its planar aromatic system, while the InChI key provides a unique identifier for computational studies .

Key physicochemical properties include:

-

Melting Point: 166–169°C (experimental range for analogous nitroanilines) .

-

LogP: 3.19, indicating moderate hydrophobicity suitable for organic solvent-based reactions .

-

Solubility: Predominantly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

The iodine atom introduces significant steric and electronic effects, altering electrophilic substitution patterns compared to non-halogenated analogs.

Applications in Research and Industry

Pharmaceutical Intermediate

The nitro and iodine groups make 5-iodo-4-methyl-2-nitroaniline a versatile precursor for bioactive molecules. For instance:

-

Antimicrobial Agents: Nitroaniline derivatives exhibit activity against Gram-positive bacteria through nitroreductase-mediated activation.

-

Kinase Inhibitors: The iodine atom enables Suzuki-Miyaura cross-coupling reactions to generate biaryl structures targeting enzymatic active sites .

Materials Science

In nonlinear optics (NLO), halogenated nitroanilines are prized for their high hyperpolarizability. Single crystals of analogous compounds like 4-methyl-2-nitroaniline demonstrate second-harmonic generation (SHG) efficiency, suggesting potential for 5-iodo-4-methyl-2-nitroaniline in laser frequency doubling applications.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

The table below contrasts 5-iodo-4-methyl-2-nitroaniline with related compounds:

The iodine atom in 5-iodo-4-methyl-2-nitroaniline increases molecular polarizability compared to chlorine analogs, making it more reactive in Ullmann-type coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume